3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
CAS No.: 1261967-46-7
Cat. No.: VC0087733
Molecular Formula: C14H10FNO5
Molecular Weight: 291.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261967-46-7 |
|---|---|
| Molecular Formula | C14H10FNO5 |
| Molecular Weight | 291.234 |
| IUPAC Name | 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) |
| Standard InChI Key | QNJMGNGTZUHAKC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Introduction
Chemical Identity and Properties
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a functionalized benzoic acid derivative containing fluoro, methoxy, and nitro substituents. The compound's extensive system of functional groups makes it a valuable intermediate in organic synthesis. Its identity is confirmed through multiple chemical databases and commercial suppliers.
Basic Identification
The compound is identified through various chemical identifiers that enable precise tracking and reference in research contexts. These identifiers are standardized across chemical databases and literature.
Table 1: Chemical Identifiers of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
| Parameter | Value |
|---|---|
| CAS Number | 1261967-46-7 |
| Molecular Formula | C₁₄H₁₀FNO₅ |
| Molecular Weight | 291.23 g/mol |
| IUPAC Name | 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid |
| MDL Number | MFCD18320685 |
| PubChem Compound ID | 53226585 |
The compound's CAS number (1261967-46-7) serves as its unique identifier in chemical databases and regulatory documentation . The molecular formula shows some discrepancy between sources, with one listing it as C₁₄H₁₁FNO₅ and others as C₁₄H₁₀FNO₅ . Based on the structural analysis and consistent reporting across multiple sources, C₁₄H₁₀FNO₅ appears to be the correct formula.
Structural Representation
The structure of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can be represented through various notations that capture its molecular arrangement.
Table 2: Structural Notations for 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) |
| Standard InChIKey | QNJMGNGTZUHAKC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC(=C2)N+[O-])C(=O)O)F |
These notations provide machine-readable representations of the compound's structure, facilitating its use in computational chemistry and database searches. The SMILES notation particularly illustrates the arrangement of atoms and bonds, showing the central benzoic acid core with nitro substitution and the attached fluoro-methoxyphenyl group.
Molecular Characteristics
Beyond basic identification, the compound exhibits specific molecular characteristics that influence its chemical behavior and potential applications.
Table 3: Molecular Properties of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
| Property | Value |
|---|---|
| Complexity | 399 |
| Covalently-Bonded Unit Count | 1 |
| Heavy Atom Count | 21 |
| Hydrogen Bond Acceptor Count | 6 |
| Hydrogen Bond Donor Count | 1 |
| Rotatable Bond Count | 3 |
| XLogP3 | 3 |
These molecular characteristics provide insight into the compound's potential interactions with biological systems and its physicochemical behavior . With 6 hydrogen bond acceptors and 1 donor, the molecule can participate in multiple hydrogen bonding interactions. The XLogP3 value of 3 suggests moderate lipophilicity, indicating potential membrane permeability in biological systems.
Synthesis and Production
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid involves specific chemical pathways that maintain the integrity of its functional groups. Understanding these synthetic routes is essential for producing high-quality material for research and applications.
| Parameter | Value |
|---|---|
| Purity | ≥97% |
| Available Quantities | 1g, 5g, 10g |
| Storage Requirements | Room temperature or -20°C |
| Product Family | Protein Degrader Building Blocks |
The compound is commercially available at a purity of approximately 97% , which is sufficient for most research applications. It is typically supplied in quantities ranging from 1g to 10g , reflecting its specialized use in research contexts rather than bulk industrial applications.
Applications and Research Relevance
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has specific applications in chemical research and pharmaceutical development based on its structural features and reactivity.
Pharmaceutical Applications
The compound's classification under "Protein Degrader Building Blocks" suggests its relevance to an emerging area of pharmaceutical research . Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), represent a novel approach to drug development that focuses on inducing the degradation of specific proteins rather than simply inhibiting their function.
The structural features of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, particularly its carboxylic acid group, make it suitable for incorporation into larger molecules through amide bond formation. The nitro group can be reduced to an amine, providing another point for structural elaboration, while the fluorine substituent enhances metabolic stability in potential drug candidates.
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is essential for its proper handling, storage, and application in research settings.
Chemical Reactivity
The chemical reactivity of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is dictated by its functional groups, each of which can participate in different chemical transformations.
The carboxylic acid group can undergo esterification, amide formation, and reduction reactions. The nitro group can be reduced to an amine, which opens up possibilities for further functionalization. The methoxy group can potentially undergo cleavage under appropriate conditions, while the fluorine substituent is relatively inert but influences the electronic properties of the aromatic ring.
This diverse reactivity profile makes the compound valuable in organic synthesis, allowing for selective modifications at different positions to create more complex structures.
Comparative Analysis with Related Compounds
Comparing 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid with structurally related compounds provides valuable insight into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid but differ in specific substituents or their arrangement.
Table 5: Comparison of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid with Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid | C₁₄H₁₀FNO₅ | 291.23 g/mol | Reference compound |
| 3-Fluoro-4-methoxy-5-nitrobenzoic acid | C₈H₆FNO₅ | 215.13 g/mol | Lacks the phenyl linker |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 g/mol | Lacks methoxy group and has different substitution pattern |
3-Fluoro-4-methoxy-5-nitrobenzoic acid (C₈H₆FNO₅) differs significantly from our target compound, containing all functional groups on a single benzoic acid core rather than having a biphenyl-like structure. 4-Fluoro-3-nitrobenzoic acid (C₇H₄FNO₄) represents an even simpler analog, lacking the methoxy group and possessing a different arrangement of substituents.
These structural differences substantially impact the compounds' properties, reactivity, and potential applications. The biphenyl-like structure of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid provides additional conformational flexibility and interaction possibilities compared to its simpler analogues.
Future Research Directions
Based on the structural features and current applications of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, several promising research directions emerge.
Pharmaceutical Development
The compound's classification as a protein degrader building block suggests its potential in developing novel therapeutic approaches. Future research could explore its incorporation into PROTAC-like molecules, targeting specific disease-related proteins for degradation.
The presence of multiple functional groups allows for selective modifications to optimize binding to target proteins or improve pharmacokinetic properties. The fluorine substituent, known to enhance metabolic stability, could contribute to improved drug-like properties in resulting compounds.
Materials Science Applications
The aromatic nature of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, combined with its functional groups capable of forming various intermolecular interactions, suggests potential applications in materials science.
Research could explore its incorporation into polymeric materials, where the carboxylic acid group could participate in polymerization reactions. The nitro group, with its electronic properties, could contribute to materials with interesting optical or electronic characteristics.
Additionally, the compound's potential to form hydrogen bonds through its carboxylic acid and nitro groups could be exploited in developing supramolecular assemblies or crystal engineering applications.
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